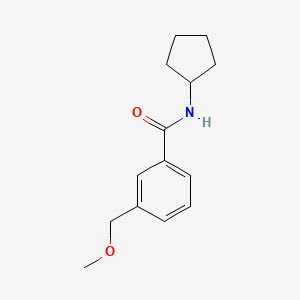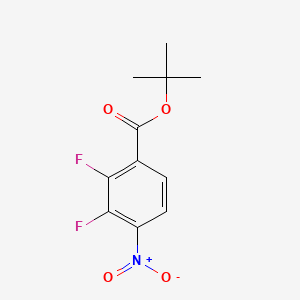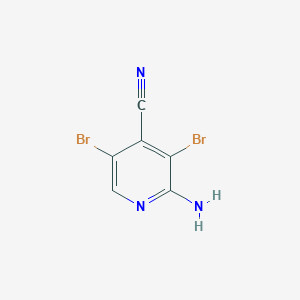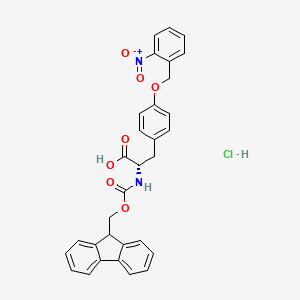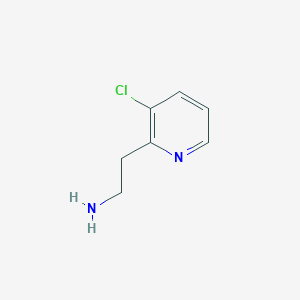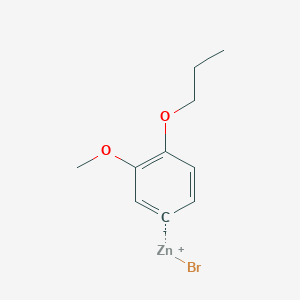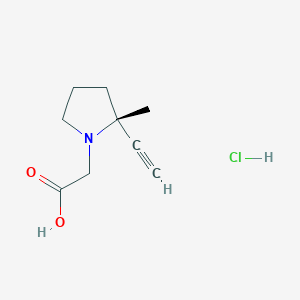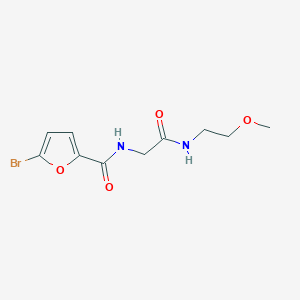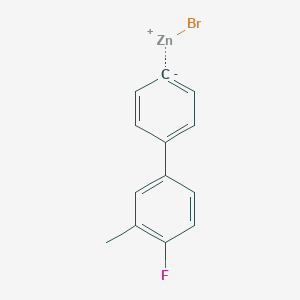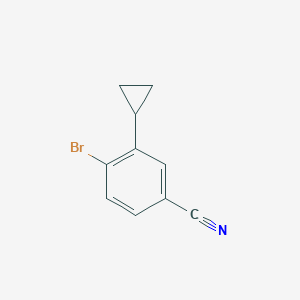![molecular formula C12H19BrO3 B14891154 (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Bromination: Introduction of the bromine atom is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dioxolane ring formation: This involves the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and cyclization steps.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically performed in an acidic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures.
Substitution: Carried out in polar solvents like methanol or ethanol.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated structure allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of (1R,2S,3AS,7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,3AS,7aS)-2-chloro-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
- (1R,2S,3AS,7aS)-2-iodo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
Uniqueness
Compared to its chloro and iodo analogs, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications. This makes it a versatile compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C12H19BrO3 |
|---|---|
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
(1'R,2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydro-1H-indene]-1'-ol |
InChI |
InChI=1S/C12H19BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-10,14H,2-7H2,1H3/t8-,9+,10+,11+/m1/s1 |
Clave InChI |
YRLYBBSSGCFZKQ-RCWTZXSCSA-N |
SMILES isomérico |
C[C@]12CCC3(C[C@H]1C[C@@H]([C@@H]2O)Br)OCCO3 |
SMILES canónico |
CC12CCC3(CC1CC(C2O)Br)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
